6-Iodo-5-methylnicotinic acid

Catalog No.
S12235276
CAS No.
M.F
C7H6INO2
M. Wt
263.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Iodo-5-methylnicotinic acid

Product Name

6-Iodo-5-methylnicotinic acid

IUPAC Name

6-iodo-5-methylpyridine-3-carboxylic acid

Molecular Formula

C7H6INO2

Molecular Weight

263.03 g/mol

InChI

InChI=1S/C7H6INO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3H,1H3,(H,10,11)

InChI Key

OXIFUIAYTQCXOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1I)C(=O)O

6-Iodo-5-methylnicotinic acid is an organic compound belonging to the class of nicotinic acids, characterized by the presence of an iodine atom at the 6-position of the pyridine ring and a methyl group at the 5-position. This compound exhibits unique properties due to its structural modifications compared to other nicotinic acid derivatives. Its molecular formula is C7H6INO2C_7H_6INO_2, with a molecular weight of approximately 263.03 g/mol. The compound is often utilized in organic synthesis and pharmaceutical research due to its potential biological activities.

, including:

  • Substitution Reactions: The iodine atom can be replaced by nucleophiles such as amines or thiols, leading to a variety of substituted derivatives.
  • Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding 5-methylnicotinate derivatives.
  • Oxidation Reactions: The methyl group can be oxidized to form carboxylic acid derivatives.

Common Reagents and Conditions

  • Substitution: Utilizing nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
  • Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Research indicates that 6-Iodo-5-methylnicotinic acid may exhibit various biological activities, particularly in relation to nicotinic receptors. The presence of the iodine atom may enhance its binding affinity and alter its pharmacological profile compared to non-iodinated analogs. Studies suggest potential applications in drug development targeting neurological disorders and metabolic diseases.

The synthesis of 6-Iodo-5-methylnicotinic acid typically involves:

  • Iodination: Treating 5-methylnicotinic acid with iodine and an oxidizing agent like sodium iodate in an acidic medium to introduce the iodine atom at the 6-position.
  • Esterification: The resulting acid can be esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield methyl 6-iodo-5-methylnicotinate.

Industrial Production

Industrial methods for synthesizing this compound follow similar routes but are optimized for larger-scale production, ensuring high yield and purity through continuous processes.

6-Iodo-5-methylnicotinic acid has several applications:

  • Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Potential precursor for developing drugs targeting specific biological pathways.
  • Biological Studies: Used in research involving nicotinic acid derivatives and their effects on biological systems.

The interaction studies of 6-Iodo-5-methylnicotinic acid focus on its binding mechanisms with biological targets. The iodine atom's ability to participate in halogen bonding significantly influences its interaction with various receptors, potentially enhancing its efficacy as a therapeutic agent. Further research is needed to elucidate its full pharmacological potential and mechanisms of action.

Similar Compounds: Comparison with Other Compounds

Several compounds are structurally similar to 6-Iodo-5-methylnicotinic acid, each exhibiting unique properties:

Compound NameKey Features
Methyl nicotinateLacks iodine; less reactive in substitution reactions
6-Iodo-nicotinic acidNot esterified; different solubility and reactivity properties
5-Methylnicotinic acidLacks both iodine and ester group; distinct biological activity
Methyl 6-iodo-4-methylnicotinateSimilar structure but differs at the 4-position; affects reactivity
Methyl 6-iodonicotinateSimilar structure; used in similar applications but with different properties

Uniqueness

The uniqueness of 6-Iodo-5-methylnicotinic acid lies in its combination of both the iodine atom and the ester group, which confer distinct chemical reactivity and biological properties compared to its analogs. This makes it a valuable compound for further research and potential therapeutic applications.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

262.94433 g/mol

Monoisotopic Mass

262.94433 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-09

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